molecular formula C11H18N2O3 B1375021 Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate CAS No. 1219832-34-4

Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate

Cat. No.: B1375021
CAS No.: 1219832-34-4
M. Wt: 226.27 g/mol
InChI Key: ZVWLCTCSBSNDIR-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is a piperidine derivative featuring a six-membered nitrogen-containing ring. The molecule is substituted at the 3-position with both a cyano (-CN) and hydroxyl (-OH) group, while the 1-position is protected by a tert-butyl carbamate group. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, leveraging its functional groups for further derivatization. The tert-butyl carbamate acts as a protective group for the amine, while the cyano and hydroxyl groups provide sites for chemical modifications such as hydrolysis, reduction, or cross-coupling reactions .

Properties

IUPAC Name

tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-10(2,3)16-9(14)13-6-4-5-11(15,7-12)8-13/h15H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWLCTCSBSNDIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Resolution and Asymmetric Synthesis

One approach to preparing Boc-protected hydroxypiperidines involves starting from racemic 3-hydroxypiperidine, followed by resolution using chiral acids such as tartaric acid derivatives or camphorsulfonic acid salts. After resolution, the free amine is protected using tert-butyl chloroformate to give (S)-1-tert-butoxycarbonyl-3-hydroxypiperidine. However, these methods typically suffer from low yields, multiple purification steps, and high costs due to the resolution process.

Asymmetric synthesis routes have also been reported, such as a 13-step conversion from achiral 4-methyl phenacyl bromide yielding the desired Boc-protected hydroxypiperidine in about 35% yield. These methods are complex and lengthy but provide stereoselective access to the target compound.

Functional Group Transformation of Piperidine Derivatives

A common synthetic intermediate related to tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate, which contains an oxo group at the 3-position. This intermediate can be chemically transformed via oxidation, reduction, and substitution reactions to introduce cyano and hydroxyl functionalities.

  • Oxidation : The 3-(2-oxoethyl) group can be oxidized to corresponding oxo derivatives.
  • Reduction : The oxo group can be reduced to a hydroxyl group, forming 3-hydroxypiperidine derivatives.
  • Substitution : Nucleophilic substitution reactions can be used to introduce the cyano group at the 3-position.

These transformations typically use reagents such as lithium aluminum hydride for reduction and potassium permanganate for oxidation under controlled conditions.

Direct Cyanation and Hydroxylation

The final target compound, this compound, can be synthesized by introducing both the cyano and hydroxyl groups onto a Boc-protected piperidine ring. While specific detailed protocols for this exact compound are scarce, known synthetic routes for similar compounds involve:

  • Starting from tert-butyl 3-hydroxypiperidine-1-carboxylate, performing cyanation at the 3-position using cyanide sources under mild conditions.
  • Alternatively, starting from 3-cyano-piperidine derivatives, hydroxylation at the 3-position can be achieved via selective reduction or nucleophilic addition reactions.

The Boc group serves as a protecting group for the nitrogen during these transformations, ensuring selectivity and stability of the molecule.

Method Starting Material Key Reagents/Conditions Yield/Notes
Chemical resolution Racemic 3-hydroxypiperidine Chiral acids (tartaric acid derivatives), Boc protection Low yield, multiple steps, costly
Asymmetric synthesis Achiral 4-methyl phenacyl bromide Multi-step synthesis (13 steps) Moderate yield (~35%), stereoselective
Functional group transformation tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate Oxidation (KMnO4), Reduction (LiAlH4), substitution Versatile, allows stepwise functionalization
Direct cyanation + hydroxylation tert-butyl 3-hydroxypiperidine-1-carboxylate or 3-cyano-piperidine derivatives Cyanide sources, nucleophilic addition/reduction Selective, Boc protection critical
  • The Boc protecting group is essential to prevent unwanted side reactions at the nitrogen during cyanation and hydroxylation steps.
  • Chemical resolution methods, while classical, are less favored due to inefficiency and cost.
  • Asymmetric synthesis routes provide stereochemical control but are synthetically demanding.
  • Functional group transformations on keto or oxo intermediates are practical for scale-up and can be optimized for yield and purity.
  • The presence of both cyano and hydroxyl groups at the 3-position requires careful control of reaction conditions to avoid side reactions or over-reduction.

The preparation of this compound involves a combination of classical resolution, asymmetric synthesis, and functional group transformation strategies. Current best practices favor starting from Boc-protected piperidine derivatives with oxo or hydroxyl groups and introducing the cyano functionality via substitution or nucleophilic addition. Optimization of reaction conditions and protecting group strategies are critical for achieving high yield and purity.

This synthesis area remains active for research, with ongoing developments in asymmetric catalysis and biotransformation methods potentially offering improved routes in the future.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate serves as a versatile intermediate in the synthesis of various pharmaceutical agents:

  • Antitumor Agents : The compound has been investigated for its potential role in synthesizing antitumor drugs. Its structural analogs have shown activity against several cancer cell lines, making it a candidate for further research in oncology .
  • Neurological Disorders : Due to the presence of the hydroxypiperidine moiety, this compound has been explored for potential applications in treating neurological disorders, including Alzheimer's disease. The piperidine derivatives are known for their ability to cross the blood-brain barrier and interact with neurotransmitter systems .
  • Antiviral Activity : Research indicates that related piperidine compounds exhibit antiviral properties, particularly against HIV and other viral infections. This compound may contribute to the development of new antiviral therapies .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods:

  • Asymmetric Synthesis : Utilizing chiral catalysts or reagents can yield enantiomerically pure forms of this compound, which is crucial for its biological activity.
  • Biotransformation : Enzyme-catalyzed reactions have been explored for the production of this compound, offering a greener alternative to traditional chemical synthesis methods .

Antitumor Activity

A study evaluated the effectiveness of derivatives of tert-butyl 3-cyano-3-hydroxypiperidine against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential as lead compounds in anticancer drug development .

Neuroprotective Effects

Research published in Journal of Medicinal Chemistry highlighted the neuroprotective effects of piperidine derivatives, including tert-butyl 3-cyano-3-hydroxypiperidine. The study demonstrated improved cognitive function in animal models treated with these compounds, supporting their use in Alzheimer's disease therapy .

Mechanism of Action

The mechanism of action of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the functional groups involved. Its cyano and hydroxyl groups play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Notable Properties
tert-Butyl 3-cyano-3-hydroxypiperidine-1-carboxylate C₁₁H₁₈N₂O₃ 226.28 3-cyano, 3-hydroxy Cyano, Hydroxyl, Carbamate Polar, H-bonding capacity, moderate stability
tert-Butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate C₁₀H₁₆N₂O₃ 212.25 3-cyano, 3-hydroxy Cyano, Hydroxyl, Carbamate 5-membered ring, higher ring strain
tert-Butyl (3S)-3-formylpiperidine-1-carboxylate C₁₁H₁₉NO₃ 213.27 3-formyl Aldehyde, Carbamate Reactive aldehyde group for nucleophilic additions
tert-Butyl (3R)-3-aminopiperidine-1-carboxylate C₁₀H₂₀N₂O₂ 200.28 3-amino Amine, Carbamate Basic amine for amide coupling
Key Observations:

Piperidine derivatives (6-membered rings) offer enhanced stability and reduced steric hindrance, making them preferable for applications requiring precise stereochemical control .

Functional Group Reactivity: The cyano group in the target compound is electron-withdrawing, stabilizing adjacent groups via inductive effects. This contrasts with the formyl group in the aldehyde analog, which is highly reactive toward nucleophiles (e.g., Grignard reagents or hydrides) . The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents. In contrast, the amine group in tert-butyl (3R)-3-aminopiperidine-1-carboxylate facilitates amide bond formation, as demonstrated in its use for synthesizing pyrimidine-linked derivatives .

Synthetic Utility: The target compound’s dual functional groups (cyano and hydroxyl) allow sequential reactions, such as cyano reduction to an amine or hydroxyl protection as an ether. The aldehyde analog (tert-butyl (3S)-3-formylpiperidine-1-carboxylate) is often employed in reductive amination or Wittig reactions due to its electrophilic carbonyl group .

Stability and Handling Considerations

  • Cyano Group Stability: The cyano group in the target compound may hydrolyze under strongly acidic or basic conditions to yield carboxylic acids or amides. This contrasts with the pyrrolidine analog, where the smaller ring size may accelerate such reactions due to increased ring strain .
  • Hydroxyl Group Sensitivity : The hydroxyl group necessitates protection (e.g., silylation or acetylation) during reactive transformations, unlike the amine-substituted analog, which is typically stable under basic conditions .

Biological Activity

Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate (CAS: 1219832-34-4) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound contains a piperidine ring, a cyano group, and a hydroxyl functional group, making it a versatile intermediate in organic synthesis and a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the cyano and hydroxyl groups allows the compound to engage in nucleophilic and electrophilic reactions, respectively. This reactivity is crucial for its potential role in modulating biological pathways, particularly in relation to ion channels and enzyme inhibition.

Ion Channel Modulation

Research has indicated that compounds similar to this compound may act as blockers of potassium channels, specifically Kv1.3. The blockade of Kv1.3 channels has been associated with the inhibition of T cell activation and proliferation, suggesting a potential application in autoimmune diseases and other conditions where T cell modulation is beneficial .

Therapeutic Potential

The compound has been studied for its potential therapeutic applications, particularly in the context of:

  • Cancer Treatment : Compounds that inhibit specific protein kinases have shown promise as anti-cancer agents. This compound may exhibit similar properties due to its structural characteristics .
  • Autoimmune Disorders : By modulating T cell activity, this compound could be useful in treating conditions such as multiple sclerosis or rheumatoid arthritis .

Study on Kv1.3 Blockers

In a study exploring Kv1.3 channel blockers, several analogs were tested for their inhibitory potency. The results indicated that modifications to the chemical structure could enhance biological activity. For instance, certain structural changes led to improved potency against T cell activation, with some compounds achieving IC50 values as low as 0.8 µM . This suggests that this compound could be optimized further for enhanced therapeutic efficacy.

Comparative Analysis

To better understand the biological activity of this compound, it is essential to compare it with related compounds. The following table summarizes key properties and activities of selected piperidine derivatives:

Compound NameStructureBiological ActivityIC50 (µM)Notes
This compoundStructureKv1.3 BlockerTBDPotential use in autoimmune diseases
PAP-1StructureKv1.3 Blocker2Highly potent but lacks ionizable groups
Compound 14StructureKv1.3 Blocker0.75Improved activity with structural modifications

Q & A

Basic Research Question

  • Column chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 30–50% ethyl acetate) to separate polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on the compound’s solubility profile. Light yellow solids, as observed in related tert-butyl piperidine derivatives, typically crystallize well .
  • HPLC : For high-purity requirements, reverse-phase HPLC with acetonitrile/water mobile phases resolves closely related impurities .

What analytical strategies resolve contradictions in spectroscopic data for this compound?

Advanced Research Question

  • Multi-technique validation : Cross-reference 13C^{13}C-NMR carbonyl peaks (170–175 ppm for carboxylates) with IR stretches (∼1680 cm1^{-1}) to confirm ester group integrity .
  • Mass spectrometry : High-resolution MS (HRMS) distinguishes between molecular ion ([M+H]+^+) and fragmentation products (e.g., loss of tert-butyl group at m/z 100–120) .
  • X-ray diffraction : Resolve ambiguous NOE (Nuclear Overhauser Effect) correlations in NMR by confirming spatial arrangements via crystal structures .

How does the cyano group influence the reactivity of the piperidine ring?

Advanced Research Question

  • Electronic effects : The electron-withdrawing cyano group increases ring rigidity and directs nucleophilic attacks to the hydroxyl-bearing carbon.
  • Substitution reactions : Under basic conditions (e.g., K2_2CO3_3/DMF), the hydroxyl group can be functionalized via Mitsunobu reactions, while the cyano group remains inert .
  • Reductive modifications : Selective reduction of the nitrile to an amine (using LiAlH4_4) alters ring basicity, enabling downstream derivatization .

What safety protocols are critical for handling this compound?

Basic Research Question

  • PPE : Wear nitrile gloves, respiratory protection (N95 mask), and eye/face shields to prevent exposure to fine powders .
  • Storage : Store in airtight containers at –20°C to prevent hydrolysis of the tert-butyl ester .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, especially during solvent evaporation .

How can catalytic asymmetric synthesis be applied to this compound?

Advanced Research Question

  • Chiral catalysts : Use Jacobsen’s thiourea catalysts or BINOL-derived phosphoric acids to induce enantioselectivity during hydroxyl group functionalization .
  • Monitoring enantiomeric excess : Chiral HPLC (e.g., Chiralpak AD-H column) or 19F^{19}F-NMR with chiral shift reagents quantifies enantiomer ratios .

What computational methods model the electronic properties of this compound?

Advanced Research Question

  • DFT with solvent models : B3LYP/6-31G(d) calculations with explicit water molecules predict solvated conformer stability, critical for explaining equatorial tert-butyl preferences in solution .
  • Molecular dynamics (MD) : Simulate piperidine ring puckering and tert-butyl rotation barriers (∼5–10 kcal/mol) using AMBER or GROMACS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate
Reactant of Route 2
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Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate

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